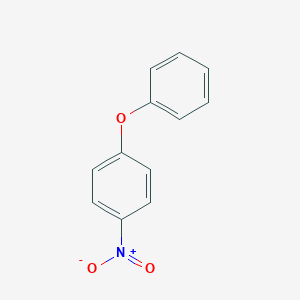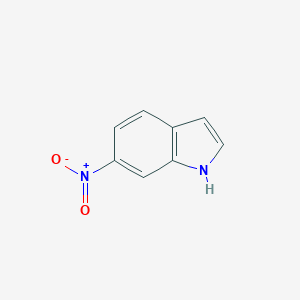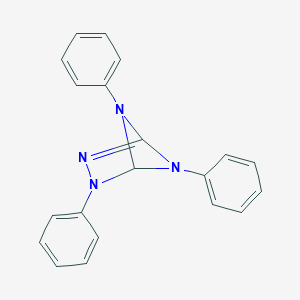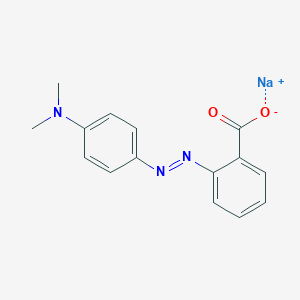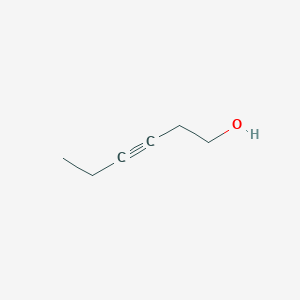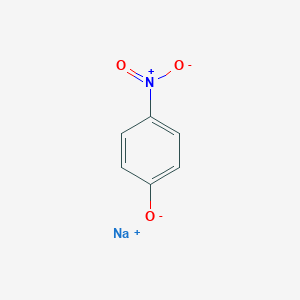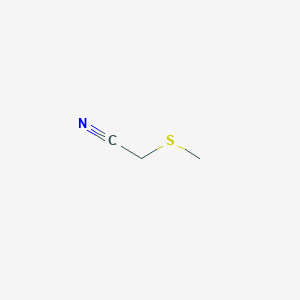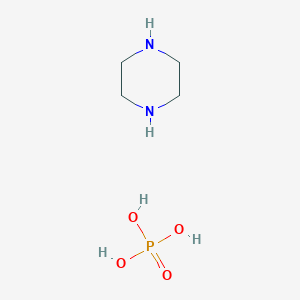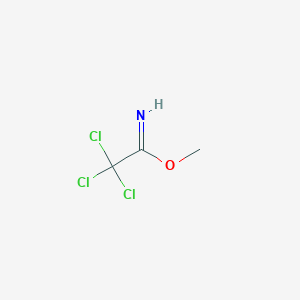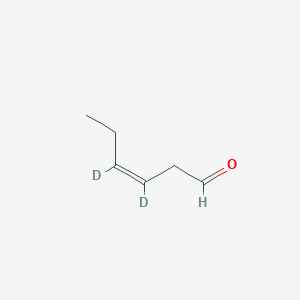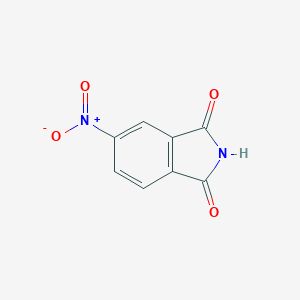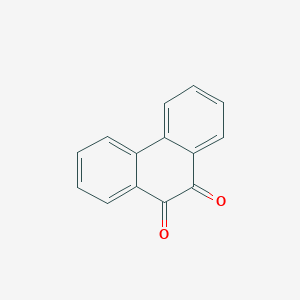
Phénanthrène-9,10-dione
Vue d'ensemble
Description
La phénanthrène-9,10-dione, également connue sous le nom de 9,10-phénanthrènequinone, est un composé organique de formule moléculaire C14H8O2. C'est un dérivé du phénanthrène, caractérisé par la présence de deux groupes carbonyl aux positions 9 et 10. Ce composé est un solide orange à température ambiante et est insoluble dans l'eau .
Applications De Recherche Scientifique
La phénanthrène-9,10-dione a des applications diverses en recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d'autres composés organiques et comme réactif dans diverses réactions organiques.
Biologie : Étudiée pour ses propriétés cytotoxiques et son utilisation potentielle dans la recherche sur le cancer.
Médecine : Investigée pour ses effets thérapeutiques potentiels et comme composant dans le développement de médicaments.
Industrie : Utilisée dans la production de colorants, comme durcisseur pour la restauration dentaire et pour la passivation de haute qualité sur les surfaces en silicium
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les composants cellulaires, conduisant à un stress oxydatif et à une cytotoxicité. Elle peut s'intercaler dans l'ADN, perturbant sa structure et sa fonction. La structure quinonique du composé lui permet de participer au cycle redox, générant des espèces réactives de l'oxygène qui peuvent endommager les composants cellulaires .
Mécanisme D'action
Target of Action
Phenanthrenequinone is primarily used to passivate silicon surfaces . It reacts with the dangling bonds on the silicon surface via a heteroatomic Diels-Alder reaction .
Mode of Action
Phenanthrenequinone interacts with its targets, the dangling bonds on the silicon surface, through a heteroatomic Diels-Alder reaction . This reaction allows Phenanthrenequinone to form a passivation layer on the silicon surface, protecting it from environmental factors and maintaining its semi-conducting properties .
Biochemical Pathways
Phenanthrenequinone is known to catalyze the formation of trifluoromethyl radical from Langlois reagent . The formed radical then attacks the C=C bond of enyne, leading to a cyclization which results in the formation of a vinylic radical .
Pharmacokinetics
It’s known that phenanthrenequinone is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of Phenanthrenequinone’s action is the passivation of silicon surfaces . This passivation layer protects the silicon surface from environmental factors, ensuring the stability and efficacy of the silicon’s semi-conducting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenanthrenequinone. For instance, the presence of water can affect the solubility of Phenanthrenequinone . Additionally, the specific conditions of the silicon surface, such as the presence and arrangement of dangling bonds, can influence the effectiveness of Phenanthrenequinone’s passivation action .
Analyse Biochimique
Biochemical Properties
Phenanthrene-9,10-dione is used as an artificial mediator for electron acceptor/donor in Mo/W containing formate dehydrogenase reduction of carbon dioxide to formate and vice versa . It is a better electron acceptor than the natural nicotinamide adenine dinucleotide (NAD+) .
Cellular Effects
The toxicological properties of Phenanthrene-9,10-dione have not been fully investigated . It may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation .
Molecular Mechanism
Phenanthrene-9,10-dione is thought to undergo a single electron oxidation of that double bond to a radical cation as a first step. The cation can trap water and then we can oxidize the radical to a cation. Eventually, you get to a diol which you can oxidize to a diketone .
Temporal Effects in Laboratory Settings
The stability of Phenanthrene-9,10-dione is noted to be stable and incompatible with strong oxidizing agents
Metabolic Pathways
Phenanthrene-9,10-dione is involved in the salicylate metabolic pathway
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La phénanthrène-9,10-dione peut être synthétisée par l'oxydation du phénanthrène. Une méthode courante implique l'utilisation d'oxyde de chrome(VI) comme agent oxydant en présence d'acide sulfurique et d'eau. La réaction se déroule comme suit : [ \text{Phénanthrène} + \text{CrO}3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{Cr}_2\text{(SO}_4\text{)}_3 + \text{H}_2\text{O} ] Cette méthode est détaillée dans Organic Syntheses, Coll. Vol. 4, p.757 (1963) {_svg_2}.
Méthodes de production industrielle : La production industrielle de la this compound implique généralement des procédés d'oxydation à grande échelle utilisant des réactifs et des conditions similaires à la synthèse en laboratoire. Le choix de l'agent oxydant et des conditions réactionnelles peut varier pour optimiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : La phénanthrène-9,10-dione subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de quinones plus complexes.
Réduction : La réduction de la this compound peut produire du phénanthrène-9,10-diol.
Substitution : Elle peut participer à des réactions de substitution, en particulier avec des nucléophiles.
Réactifs et conditions courants :
Oxydation : Oxyde de chrome(VI), acide sulfurique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines et les thiols.
Principaux produits :
Oxydation : Quinones supérieures.
Réduction : Phénanthrène-9,10-diol.
Substitution : Divers dérivés du phénanthrène substitués.
Comparaison Avec Des Composés Similaires
La phénanthrène-9,10-dione est similaire à d'autres quinones, telles que :
Anthraquinone : Une autre quinone aromatique polycyclique ayant des propriétés redox similaires.
Naphtoquinone : Une quinone plus simple avec un mécanisme d'action similaire.
Benzoquinone : Une quinone plus petite avec une réactivité comparable.
Unicité : La this compound est unique en raison de sa structure spécifique, qui lui permet de s'intercaler dans l'ADN et de générer des espèces réactives de l'oxygène plus efficacement que certaines autres quinones .
Propriétés
IUPAC Name |
phenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYAPXYZVYDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058901 | |
| Record name | 9,10-Phenanthrenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |
| Record name | 9,10-Phenanthrenedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
About 360 °C | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.405 g/cu cm at 22 °C | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 9,10-Phenanthrenedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols. | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-red crystals, Orange needles, orange-red plates | |
CAS No. |
84-11-7 | |
| Record name | 9,10-Phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Phenanthrenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrenequinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrenequinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Phenanthrenedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Phenanthrenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-phenanthrenequinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7BZ8H74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206-207 °C | |
| Record name | 9,10-PHENANTHRENEDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
